molecular formula C19H19FN4O B2435880 2-(4-Fluorophenyl)-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1351646-01-9

2-(4-Fluorophenyl)-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2435880
CAS No.: 1351646-01-9
M. Wt: 338.386
InChI Key: DZKJIUJBPRWOFP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and reagents is also crucial to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and agrochemicals.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an antimicrobial or anticancer agent.

    Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole
  • 2-(4-Bromophenyl)-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenyl)-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These characteristics can enhance its biological activity and make it a more attractive candidate for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-16-6-4-14(5-7-16)18-22-23-19(25-18)15-8-11-24(12-9-15)13-17-3-1-2-10-21-17/h1-7,10,15H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKJIUJBPRWOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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